molecular formula CH5N3O5S-2 B13779247 2-Hydroxyguanidine;sulfate

2-Hydroxyguanidine;sulfate

Cat. No.: B13779247
M. Wt: 171.14 g/mol
InChI Key: BLRHRRUXPXRAAM-UHFFFAOYSA-L
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Description

2-Hydroxyguanidine;sulfate is a useful research compound. Its molecular formula is CH5N3O5S-2 and its molecular weight is 171.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

CH5N3O5S-2

Molecular Weight

171.14 g/mol

IUPAC Name

2-hydroxyguanidine;sulfate

InChI

InChI=1S/CH5N3O.H2O4S/c2-1(3)4-5;1-5(2,3)4/h5H,(H4,2,3,4);(H2,1,2,3,4)/p-2

InChI Key

BLRHRRUXPXRAAM-UHFFFAOYSA-L

Canonical SMILES

C(=NO)(N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 2 Hydroxyguanidine;sulfate Derivatives

Mechanistic Studies of Tandem Reactions

Tandem reactions, or cascade reactions, are processes involving two or more consecutive reactions where the subsequent reaction occurs at the functional groups generated in the previous step. Derivatives of 2-hydroxyguanidine are poised to participate in such sequences due to their multiple functionalities.

While direct examples involving 2-hydroxyguanidine in tandem nucleophilic addition-electrophilic amination are specialized, the mechanism can be understood by analogy to related systems. A well-documented tandem sequence involves the aza-Michael addition of a nucleophilic nitrogen to an activated olefin, followed by an intramolecular cyclization. For instance, guanidinium (B1211019) salts have been shown to react with electron-deficient alkynes in a tandem aza-Michael addition/intramolecular cyclization sequence. nih.gov

In a hypothetical tandem nucleophilic addition-electrophilic amination pathway involving a 2-hydroxyguanidine derivative, the sequence would be initiated by the conjugate addition of a carbon-based nucleophile (a carbanion or enolate) to a Michael acceptor, such as an α,β-unsaturated ketone. This generates a new enolate intermediate. The crucial second step would involve trapping this enolate with an electrophilic aminating agent derived from 2-hydroxyguanidine. For this to occur, the hydroxyguanidine must be rendered electrophilic at the nitrogen atom, a concept known as "umpolung" reactivity. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), making the attached nitrogen susceptible to nucleophilic attack by the enolate. This sequence allows for the formation of both a C-C bond and a C-N bond in a single operation.

N-substituted 2-hydroxyguanidine derivatives contain the necessary functional groups to undergo intramolecular cyclization, a powerful strategy for the synthesis of nitrogen-containing heterocycles. The mechanism of these reactions typically involves the nucleophilic attack of one of the guanidine (B92328) nitrogen atoms onto an electrophilic center within the same molecule.

The specific pathway is dictated by the nature of the substituent attached to the hydroxyguanidine core. For example, if a derivative contains a carbonyl group (like a ketone or ester) positioned at an appropriate distance, an intramolecular condensation can occur. The reaction is often catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for attack by a neutral guanidine nitrogen. Under basic conditions, a guanidine nitrogen is deprotonated, increasing its nucleophilicity for attack on the carbonyl carbon. Such cyclizations can lead to the formation of five- or six-membered heterocyclic rings, which are common motifs in biologically active molecules. Similar intramolecular cyclizations are well-established for related compounds like ureas and other guanidine derivatives. researchgate.netresearchgate.net

Table 1: Plausible Intramolecular Cyclization Pathways for N-Acyl-N'-Hydroxyguanidine Derivatives
Activating ConditionNucleophilic AtomElectrophilic CenterIntermediateFinal Heterocyclic Product
Acid (H+)Guanidine Nitrogen (NH)Protonated Carbonyl Carbon (C=O-H+)Tetrahedral IntermediateSubstituted Imidazolone or Pyrimidinone Ring
Base (B-)Deprotonated Guanidine Nitrogen (N-)Carbonyl Carbon (C=O)Tetrahedral IntermediateSubstituted Imidazolone or Pyrimidinone Ring

While guanidines are typically viewed as strong bases and nucleophiles, the N-hydroxy group offers a handle to reverse this polarity and engineer an electrophilic guanidinylating agent. The principle relies on converting the hydroxyl group into a superior leaving group. When the oxygen of the N-OH moiety is acylated or sulfonylated (e.g., converted to a tosylate, mesylate, or triflate), it becomes highly electron-withdrawing and an excellent leaving group upon nucleophilic attack.

This activation transforms the central carbon of the guanidine into a potent electrophile. Nucleophiles, such as primary or secondary amines, can then attack this electrophilic carbon, displacing the activated hydroxyl group and forming a new guanidine derivative. This process is known as electrophilic guanidination. This strategy is analogous to the use of highly reactive reagents like N,N'-di-Boc-N''-triflylguanidine for guanidinylating sterically hindered amines. organic-chemistry.org The triflyl group (CF₃SO₂-) is an exceptionally good leaving group, making the guanidine carbon highly susceptible to nucleophilic attack. Similarly, activation of the N-hydroxy group in a 2-hydroxyguanidine derivative provides a pathway for it to act as an electrophile.

Role of Hydroxyguanidine in Organic Transformations

The structural relationship of 2-hydroxyguanidine to simpler building blocks like hydroxylamine (B1172632) underpins its role and utility in various organic transformations. It can be seen as a precursor or a more complex analogue in reactions that typically employ hydroxylamine.

The synthesis of oximes, hydroxamic acids, and amidoximes frequently involves hydroxylamine or its salts as a key reagent. nih.govresearchgate.netresearchgate.netrsc.orgarpgweb.com Given that 2-hydroxyguanidine is a substituted hydroxylamine, the fundamental reactions for forming these functional groups are directly relevant.

Oximes: These are synthesized by the condensation reaction between an aldehyde or a ketone and hydroxylamine. arpgweb.com The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-OH bond of the oxime. nih.gov

Hydroxamic Acids: These are typically prepared by the reaction of hydroxylamine with carboxylic acid derivatives, most commonly esters or acyl chlorides. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the acyl carbon and displacing the leaving group (e.g., -OR' or -Cl) to form the hydroxamic acid.

Amidoximes: The most common route to amidoximes is the nucleophilic addition of hydroxylamine to a nitrile (R-C≡N). nih.govresearchgate.net The hydroxylamine nitrogen attacks the electrophilic carbon of the nitrile, leading to the formation of the amidoxime (B1450833) functional group after proton transfer. rsc.org

Table 2: Synthesis of Related Compounds Using Hydroxylamine Precursors
Target CompoundStarting PrecursorKey ReagentReaction Type
OximeAldehyde or KetoneHydroxylamine (NH₂OH)Condensation/Dehydration
Hydroxamic AcidEster or Acyl ChlorideHydroxylamine (NH₂OH)Nucleophilic Acyl Substitution
AmidoximeNitrileHydroxylamine (NH₂OH)Nucleophilic Addition

"Umpolung," or polarity reversal, is a powerful concept in organic synthesis that inverts the typical reactivity of a functional group. While amines are archetypal nucleophiles due to the lone pair on the nitrogen atom, hydroxylamine derivatives, including 2-hydroxyguanidine, can be coaxed into acting as electrophilic aminating agents. nih.govwiley-vch.de

The key to this reactivity is the N-O bond. By placing an electron-withdrawing group or a potential leaving group on the oxygen atom, the nitrogen atom becomes electron-deficient and thus electrophilic. For a 2-hydroxyguanidine derivative, this can be achieved by reaction with an acyl chloride or a sulfonyl chloride to form an O-acyl or O-sulfonyl intermediate. This activated species can then transfer the entire hydroxyguanidinyl moiety to a suitable nucleophile, such as a carbanion, enolate, or another amine. This electrophilic amine transfer constitutes a C-N bond-forming reaction where the polarity of the nitrogen source is inverted from its usual nucleophilic character. This approach is part of a broader strategy in modern organic synthesis that utilizes hydroxylamine-derived reagents to introduce unprotected amino functionalities in a step-efficient manner. nih.gov

Redox Chemistry and Radical Pathways Involving Hydroxyguanidines and Sulfate (B86663) Species

The redox chemistry of 2-hydroxyguanidine and its derivatives, particularly in the presence of sulfate species, encompasses a range of radical-mediated reactions. These processes are significant in various chemical and biological systems, leading to the generation of reactive intermediates and transformation of the guanidine core.

Generation of Reactive Nitrogen Species from Hydroxyguanidine Oxidation

The oxidation of N-hydroxyguanidines is a key pathway for the production of various reactive nitrogen species (RNS), including nitric oxide (NO) and nitroxyl (B88944) (HNO). The specific RNS generated depends on the oxidant and the reaction conditions. Chemical oxidation of N-hydroxyalkylguanidines with agents like lead tetra-acetate or a combination of potassium ferricyanide (B76249) and hydrogen peroxide can yield significant amounts of nitric oxide. nih.gov Conversely, oxidants such as lead oxide and silver carbonate tend to produce nitrous oxide (N₂O), likely through the intermediate formation of nitroxyl. nih.gov

Enzymatic systems also play a crucial role in the oxidation of hydroxyguanidines. Microsomal cytochrome P450-dependent oxidation of N-(4-chlorophenyl)-N'-hydroxy-guanidine results in the formation of the corresponding urea (B33335) and cyanamide (B42294), alongside NO, nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻). acs.org These reactions are dependent on NADPH, O₂, and the cytochrome P450 enzyme. acs.org Similarly, Nitric Oxide Synthase (NOS) enzymes, even in the absence of their cofactor tetrahydrobiopterin (B1682763) (BH₄), can catalyze the oxidation of many N-hydroxyguanidines using NADPH and O₂. This process, largely driven by superoxide (B77818) anion (O₂•⁻) generated by the enzyme, leads to the formation of nitrogen oxides, as well as the corresponding ureas and cyanamides. acs.orgresearchgate.net The presence of BH₄, however, can lead to a more selective monooxygenation of certain N-hydroxyguanidines, such as Nω-hydroxy-L-arginine (NOHA), to produce NO and the corresponding urea. acs.org

Sulfate Radical Anion Reactions: Electron Transfer and Hydrogen Abstraction Mechanisms

The sulfate radical anion (SO₄•⁻) is a powerful oxidant that readily reacts with a wide array of organic molecules. nih.gov Its primary reaction mechanisms involve electron transfer and hydrogen abstraction. pnas.org With aromatic compounds, the reaction often proceeds via electron transfer, and the reaction rates are among the highest measured, typically in the range of 10⁹ M⁻¹s⁻¹. nih.gov The presence of electron-donating substituents on the aromatic ring tends to increase the rate constant, while electron-withdrawing groups decrease it. nih.gov

For aliphatic portions of molecules, hydrogen abstraction is the more common reaction pathway. nih.gov The sulfate radical can abstract a hydrogen atom from C-H bonds, leading to the formation of a carbon-centered radical. researchgate.net This is a typical reaction for the aliphatic side chains of molecules. researchgate.net In some cases, particularly with unsaturated compounds, the sulfate radical can also undergo addition to double bonds. nih.gov The choice between these mechanisms is influenced by the structure of the organic substrate and the reaction conditions.

Characterization of Intermediates and Reaction Kinetics in Sulfate-Mediated Processes

The kinetics of reactions involving the sulfate radical anion have been extensively studied, with rate constants determined for numerous organic compounds. nih.gov Direct measurement techniques like pulse radiolysis and laser flash photolysis provide reliable data on these rapid reactions. nih.gov The reactivity of organic compounds with SO₄•⁻ varies significantly depending on their chemical structure.

For instance, the rate constants for the reaction of SO₄•⁻ with alkyl sulfates show a clear dependence on the length of the carbon chain. acs.org Longer chains exhibit significantly higher rate constants. acs.org This is attributed to the increased number of C-H bonds available for hydrogen abstraction. The strong electron-withdrawing nature of the sulfate group in these molecules, however, makes them generally less reactive than other organic compounds with the same number of carbon atoms, such as alcohols. acs.org

Kinetic models have been developed to predict the degradation of various compounds, such as pharmaceuticals, in sulfate radical-mediated oxidation processes. researchgate.net These models often need to account for the presence of other reactive species that can be formed in the system, highlighting the complexity of these reaction networks. researchgate.net

Table 1: Second-Order Rate Constants for the Reaction of Sulfate Radical (SO₄•⁻) with Various Organic Compounds

Compound Rate Constant (k) in L mol⁻¹ s⁻¹ Temperature (K) Reference
Methyl Sulfate (CH₃SO₄⁻) (2.4 ± 0.1) × 10⁵ 298 acs.org
Ethyl Sulfate (C₂H₅SO₄⁻) (4.6 ± 1.0) × 10⁵ 298 acs.org
Octyl Sulfate (C₈H₁₇SO₄⁻) (1.0 ± 0.1) × 10⁸ 298 acs.org
Decyl Sulfate (C₁₀H₂₁SO₄⁻) (1.7 ± 0.1) × 10⁸ 298 acs.org
Dodecyl Sulfate (C₁₂H₂₅SO₄⁻) (2.6 ± 0.1) × 10⁸ 298 acs.org
Amoxicillin 8.56 × 10⁹ Not Specified nih.gov

Enzymatic and Biomimetic Transformations of Guanidine Scaffolds

Enzymes play a pivotal role in the biosynthesis and transformation of complex guanidine-containing natural products. These biocatalysts exhibit remarkable specificity and efficiency in constructing and modifying the guanidine moiety.

Mechanistic Insights into PLP-Dependent Cyclization in Cyclic Guanidine Biosynthesis

Pyridoxal-5'-phosphate (PLP)-dependent enzymes are crucial in the biosynthesis of cyclic guanidine noncanonical amino acids. nih.govacs.org A notable example is the enzyme GntC, which is involved in the biosynthesis of guanitoxin. nih.govnih.gov GntC catalyzes the cyclodehydration of (S)-γ-hydroxy-L-arginine to form the five-membered ring of L-enduracididine. nih.govacs.org

The proposed mechanism for GntC begins with the formation of an external aldimine between the amino acid substrate and the PLP cofactor. nih.gov This is followed by deprotonation at the α-carbon to generate a quinonoid intermediate. nih.gov Subsequent tautomerization and deprotonation at the β-carbon lead to an enamine intermediate. nih.gov A water-mediated interaction is thought to activate the γ-hydroxyl group, facilitating its dehydration to form an α,β-unsaturated iminium intermediate. nih.gov The terminal guanidine group then performs an intramolecular Michael-type addition to form the cyclic guanidine ring. nih.gov A final tautomerization and hydrolysis release the L-enduracididine product. nih.gov This PLP-mediated intramolecular cyclization represents a divergent strategy for the biosynthesis of cyclic arginine-derived amino acids. nih.gov

Enzyme-Catalyzed Oxidations of N-Hydroxyl Guanidines and Related Compounds

The enzymatic oxidation of N-hydroxyl guanidines is a key step in various biological pathways, including the biosynthesis of nitric oxide. Nitric oxide synthases (NOSs) and cytochrome P450 enzymes are known to catalyze these oxidations. wsu.edunih.gov

N-hydroxyl derivatives of guanidine-containing compounds, which are not substrates for NO release by NOS in their parent form, can be oxidized by these enzymes to produce NO. wsu.edunih.gov For example, N-hydroxyl compounds can exhibit weak NO-releasing ability when catalyzed by NOS and a more significant release when oxidized by horseradish peroxidase in the presence of H₂O₂. wsu.edunih.gov

The mechanism of oxidation by NOS is complex and can be influenced by the presence of the cofactor tetrahydrobiopterin (BH₄). In the absence of BH₄, the oxidation is primarily driven by superoxide (O₂•⁻) produced by the enzyme, leading to a variety of products. acs.org However, with BH₄ present, NOS can perform a selective monooxygenation of specific substrates like Nω-hydroxy-L-arginine (NOHA), yielding NO and citrulline. acs.org This selectivity is attributed to the role of BH₄ in positioning the substrate correctly within the active site for a direct reaction with the heme-dioxygen intermediate, rather than with diffusible superoxide. acs.org

Advanced Spectroscopic and Crystallographic Research in the Study of 2 Hydroxyguanidine;sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of chemical compounds, including 2-hydroxyguanidine and its derivatives. By observing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into molecular structure, connectivity, and conformational behavior in solution.

¹H and ¹³C NMR Spectral Analysis of Hydroxyguanidine Structures

The structural backbone of hydroxyguanidine derivatives can be meticulously mapped using one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. These techniques provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the compound's core structure.

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms like oxygen and nitrogen, which are central to the hydroxyguanidine moiety, typically appear at higher chemical shifts (downfield). The number of signals corresponds to the number of chemically non-equivalent protons, while the integration of these signals reveals the relative number of protons for each signal.

Similarly, ¹³C NMR spectra provide a signal for each chemically unique carbon atom. The carbon atom of the guanidinium (B1211019) group (C=N) is particularly characteristic and typically resonates at a significant downfield chemical shift due to the influence of the three attached nitrogen atoms.

While specific spectral data for 2-hydroxyguanidine;sulfate (B86663) is not extensively detailed in publicly available literature, analysis of related and more complex structures containing the N-hydroxyguanidine moiety provides valuable reference points. For example, studies on various N-hydroxyguanidine derivatives report characteristic chemical shifts that aid in confirming the presence and environment of this functional group. rsc.org

Below is a table of representative ¹H and ¹³C NMR data for functional groups found in derivatives of N-hydroxyguanidine, as reported in scientific literature.

Compound/Fragment ClassNucleusChemical Shift (δ) Range (ppm)Notes
Protected NOHA Derivatives¹H5.0 - 6.3Broad multiplets for NH protons
¹H7.8Broad singlet for another NH proton
¹³C149.0C=N of the hydroxyguanidine group
Substituted Pyridylguanidines¹³C161 - 163CN₃ carbon of the guanidine (B92328) moiety
¹³C~40.5Tertiary carbons of attached pivaloyl group
¹³C~27.2Primary carbons of attached pivaloyl group

This table is interactive. Click on the headers to sort the data. Data is illustrative and sourced from studies on complex derivatives containing the core functional group. semanticscholar.org

Application of Two-Dimensional NMR Techniques (COSY, HETCOR, NOESY)

For more complex molecules or to resolve ambiguities from 1D spectra, two-dimensional (2D) NMR techniques are indispensable. These experiments provide correlation data that reveal relationships between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A ¹H-¹H COSY spectrum of a hydroxyguanidine derivative would show cross-peaks between protons that are connected through 2-3 bonds, helping to map out the carbon framework. researchgate.netresearchgate.net

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded heteronuclei, most commonly ¹H and ¹³C. An HSQC spectrum is invaluable for unambiguously assigning which protons are attached to which carbon atoms in the structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the three-dimensional structure and stereochemistry of a molecule by revealing through-space proton-proton proximities. For instance, NOESY can help establish the relative orientation of substituents around the guanidine core. researchgate.netresearchgate.net

The application of these 2D NMR techniques has been documented in the structural elucidation of complex natural products and synthetic molecules containing guanidine and N-hydroxyguanidine functionalities, confirming molecular connectivity and stereochemistry. researchgate.netresearchgate.net

Dynamic NMR Spectroscopy for Conformational Analysis

Molecules are not static; they undergo various dynamic processes such as bond rotation and conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful method for studying these phenomena. nih.gov For a molecule like 2-hydroxyguanidine, which can exhibit tautomerism and restricted rotation around the C-N bonds, DNMR can provide critical insights.

By recording NMR spectra at different temperatures, researchers can observe changes in the spectral lineshapes. At low temperatures, dynamic processes may slow down sufficiently on the NMR timescale, allowing for the observation of distinct signals for different conformers or isomers (e.g., E/Z isomers). As the temperature increases, these processes accelerate, causing the separate signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. researchgate.net

Line shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy and rates of the conformational interchange. Such studies on guanidine derivatives have been used to investigate the E/Z isomerism around the C=N bond, providing a deeper understanding of their structural dynamics in solution. researchgate.netnih.gov

Use of NMR in Tracing Reaction Progress and Stereochemical Assignments

NMR spectroscopy is a highly effective tool for monitoring the progress of chemical reactions in real-time. nih.gov Its non-invasive nature allows chemists to follow the consumption of reactants and the formation of products and intermediates directly in the reaction vessel without the need for sample workup. nih.govresearchgate.net

In the synthesis of hydroxyguanidine derivatives, a series of ¹H NMR spectra can be acquired at regular time intervals. nih.gov By integrating the signals corresponding to specific protons of the starting materials and products, a kinetic profile of the reaction can be constructed. This method provides immediate feedback on reaction conversion, the formation of byproducts, and the stability of intermediates. For example, the conversion of a cyanamide (B42294) to an N-hydroxyguanidine could be monitored by observing the disappearance of the starting material's signals and the appearance of new signals characteristic of the product. mdpi.com

Furthermore, NMR is critical for assigning the stereochemistry of reaction products. Coupling constants (J-values) from ¹H NMR spectra can help determine the dihedral angles between adjacent protons, defining the relative stereochemistry in cyclic or rigid systems. For more complex assignments, 2D NOESY experiments are often employed to confirm the spatial relationships between different parts of the molecule, which is essential in stereoselective synthesis. nih.gov

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its elemental composition, and gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful sub-discipline of MS that provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula.

For 2-hydroxyguanidine (CH₅N₃O), the theoretical exact mass can be calculated based on the masses of its most abundant isotopes. The neutral molecule has a monoisotopic mass of approximately 75.0433 Da. In many mass spectrometry techniques, such as Electrospray Ionization (ESI), the molecule is observed as a protonated species, [M+H]⁺.

The theoretical exact mass of the protonated ion ([C₁H₆N₃O]⁺) would be 76.0511 Da. An HRMS measurement that yields a value extremely close to this calculated mass (e.g., 76.0510 Da) provides very strong evidence for the elemental composition C₁H₆N₃O⁺, thereby confirming the identity of the compound. This technique is routinely used to verify the products of chemical synthesis, as demonstrated in studies of complex molecules containing the N-hydroxyguanidine moiety. asm.org

Ion SpeciesElemental FormulaTheoretical Exact Mass (Da)
Neutral Molecule [M]CH₅N₃O75.0433
Protonated Molecule [M+H]⁺C₁H₆N₃O⁺76.0511

This table is interactive. Click on the headers to sort the data.

Tandem Mass Spectrometry (MS/MS), including gMS² and TWIMS, for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. nih.govchemrxiv.org While specific experimental MS/MS fragmentation data for 2-hydroxyguanidine;sulfate is not extensively published, its fragmentation pathways can be predicted based on the fragmentation of similar functional groups and general principles of mass spectrometry. libretexts.orglibretexts.org For a molecule like 2-hydroxyguanidine, protonation would likely occur on one of the nitrogen atoms to form the [M+H]⁺ ion in positive ion mode electrospray ionization.

Collision-induced dissociation (CID) of the protonated 2-hydroxyguanidine parent ion (m/z 76.05) would be expected to proceed through several key pathways. Common fragmentation patterns for compounds with amine and hydroxyl groups involve the neutral loss of small molecules. libretexts.orglibretexts.org

Predicted Fragmentation Pathways for [2-Hydroxyguanidine+H]⁺:

Loss of Ammonia (B1221849) (NH₃): Cleavage of a C-N bond could lead to the neutral loss of ammonia (17.03 Da), resulting in a fragment ion at m/z 59.02.

Loss of Water (H₂O): Fragmentation involving the hydroxyl group could result in the loss of a water molecule (18.01 Da), yielding a fragment ion at m/z 58.04.

Loss of Hydroxylamine (B1172632) (NH₂OH): Cleavage of the N-O bond is another plausible pathway, leading to the loss of hydroxylamine (33.03 Da) and a fragment ion at m/z 43.02, corresponding to the carbodiimide (B86325) cation [HN=C=NH]⁺.

Loss of Cyanamide (CH₂N₂): Rearrangement and fragmentation could also lead to the loss of cyanamide (42.02 Da), producing a fragment ion corresponding to protonated hydroxylamine [NH₃OH]⁺ at m/z 34.03.

Advanced MS/MS techniques like gMS² (gas-phase ion-ion reaction mass spectrometry) and TWIMS (Travelling Wave Ion Mobility Spectrometry) could provide deeper insights. TWIMS, in particular, separates ions based on their size, shape, and charge, which could help differentiate isomeric fragment ions and provide collision cross-section (CCS) values, adding another dimension of characterization. However, the application of these specific techniques to this compound has not been reported in the literature.

A predicted MS/MS spectrum for N-hydroxyguanidine suggests key fragment ions, which align with these theoretical pathways. drugbank.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool in pharmaceutical development and chemical synthesis for both monitoring the progress of reactions and assessing the purity of the final products. researchgate.net For the synthesis of this compound, LC-MS would provide a rapid and sensitive method to track the conversion of reactants to products and identify any byproducts or impurities. unimi.itmdpi.com

Reaction Monitoring: During the synthesis of this compound, which might involve the reaction of cyanamide with hydroxylamine followed by salt formation, an LC-MS method could be developed to monitor the key species in the reaction mixture. By taking small aliquots of the reaction mixture over time, the analyst can quantify the concentration of starting materials, intermediates, and the desired product.

A typical workflow would involve:

Method Development: A reversed-phase HPLC method would be developed, likely using a C18 column. The mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). unimi.it Given the high polarity of 2-hydroxyguanidine, a polar-embedded or an aqueous C18 column might be necessary for adequate retention.

MS Detection: The mass spectrometer would be operated in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to specifically track the m/z values of the reactants and the 2-hydroxyguanidine product (m/z 76.05 for the [M+H]⁺ ion). nih.gov

Kinetic Analysis: Plotting the relative peak areas of reactants and products over time allows for the determination of reaction kinetics and helps in optimizing reaction conditions such as temperature, pH, and reaction time.

Purity Assessment: LC-MS is also crucial for final purity assessment. The high resolving power of modern mass spectrometers allows for the detection and identification of trace-level impurities that may not be visible by other methods like TLC. unimi.it An LC-MS analysis of the final this compound product would involve developing a chromatographic method that can separate the main compound from any potential impurities, such as unreacted starting materials, isomers, or degradation products. The mass spectrometer provides confirmation of the identity of the main peak and can be used to tentatively identify the structures of any co-eluting impurities based on their mass-to-charge ratios and fragmentation patterns.

The table below outlines a hypothetical LC-MS setup for the analysis of a this compound synthesis reaction.

ParameterSettingPurpose
LC System UHPLCHigh resolution and fast analysis times.
Column HILIC or Aqueous C18, 2.1 x 50 mm, 1.8 µmRetention of polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component for reversed-phase or HILIC.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution.
Gradient 5% to 60% B over 5 minutesElution of compounds with varying polarity.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
MS Detector Triple Quadrupole or Q-TOFHigh sensitivity and selectivity.
Ionization Mode Positive ESIEfficient protonation of the guanidine group.
Monitored Ions m/z of reactants, intermediates, and productTracking reaction progress and purity.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction of this compound and its Complexes

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. rigaku.commdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. rigaku.com While a specific crystal structure of this compound has not been reported in major databases, studies on analogous guanidinium sulfate salts provide significant insight into the expected structural motifs. rsc.orgnih.gov

In the solid state, 2-hydroxyguanidine would be protonated to form the 2-hydroxyguanidinium cation, [H₂NC(NH₂)NOH]⁺. The crystal structure would be dominated by an extensive network of hydrogen bonds between the N-H and O-H donors of the cation and the oxygen acceptors of the sulfate (SO₄²⁻) anion. nih.gov Research on guanidinium sulfate frameworks shows a remarkable tendency for these systems to form six-membered rings through the hydrogen bonding of three guanidinium cations and three sulfate anions. rsc.org These motifs then propagate into extended sheets and frameworks.

The key interactions expected in the crystal lattice of this compound are:

Charge-Assisted Hydrogen Bonds: Strong N-H···O hydrogen bonds between the guanidinium N-H groups and the sulfate oxygen atoms. These are the primary interactions that define the crystal packing. nih.govrsc.org

Hydroxyl Group Participation: The O-H group of the 2-hydroxyguanidinium cation can act as a hydrogen bond donor to a sulfate oxygen, and the oxygen atom itself can act as a hydrogen bond acceptor.

Pincer-like Motifs: The guanidinium group is known to interact with anions in a pincer-like fashion, where two N-H groups from the same cation bind to the same anion. nih.govacs.org

Micro-Electron Diffraction (MicroED) Analysis for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a revolutionary method for determining high-resolution atomic structures from nanocrystals, often thousands of times smaller than those required for conventional SCXRD. acs.orgthermofisher.com This technique is particularly valuable for analyzing samples that yield only fine powders or microcrystalline materials, a common challenge in pharmaceutical and chemical research. nih.gov

For a compound like this compound, which may be difficult to grow into large, single crystals suitable for X-ray analysis, MicroED presents a powerful alternative. researchgate.net The workflow involves depositing a small amount of the powdered sample onto a transmission electron microscope (TEM) grid. nih.gov The grid is then cryo-cooled, and diffraction data is collected by continuously rotating a single nanocrystal in the electron beam. thermofisher.com

Advantages of MicroED for this compound:

Sample Size: Structures can be determined from crystals less than 200 nm in size, circumventing the need for extensive crystallization screening. thermofisher.com

Speed: Data collection from a single crystal is completed in minutes. acs.org

Sample Purity: The technique can identify and solve structures of individual components within a heterogeneous or polymorphic powder mixture. acs.org

Direct Phasing: At atomic resolution, the phases of the diffraction pattern can often be estimated directly from the intensity data using ab initio methods, simplifying the structure solution process. researchgate.net

Although no MicroED structure of this compound has been published, the technique has been successfully applied to numerous small organic molecules, natural products, and salts, demonstrating its broad applicability. acs.orgnih.gov It stands as a key enabling technology for obtaining solid-state structural information when traditional crystallographic methods are unsuccessful. researchgate.net

Elucidation of Coordination Geometries and Intermolecular Interactions in Guanidine Complexes

The guanidine moiety, [C(NR₂)₃]⁺, and its derivatives are versatile building blocks in coordination chemistry and supramolecular chemistry due to their planar geometry, high basicity, and ability to form extensive hydrogen-bonding networks. at.uaias.ac.in

Coordination Geometries: When acting as a neutral ligand, 2-hydroxyguanidine would likely coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms, typically the imine nitrogen. at.ua Upon deprotonation, the resulting 2-hydroxyguanidinate anion could act as a bidentate ligand, chelating a metal ion through two nitrogen atoms or a nitrogen and the oxygen atom. The coordination chemistry of guanidines is extensive, with the central CN₃ core typically remaining planar upon coordination, and C-N bond lengths becoming intermediate between single and double bonds, indicating significant electron delocalization. at.ua

Intermolecular Interactions in the Sulfate Salt: In the context of this compound, the dominant intermolecular forces are the strong, charge-assisted hydrogen bonds between the 2-hydroxyguanidinium cation and the sulfate anion. nih.govrsc.org Theoretical studies on the guanidinium-sulfate interaction reveal a number of highly stable arrangements. nih.govacs.org The planar, trigonal geometry of the guanidinium core and its six available N-H donors are perfectly complementary to the tetrahedral geometry and four oxygen acceptors of the sulfate anion.

This complementarity leads to highly organized, three-dimensional networks. The primary hydrogen bonding motif involves a bifurcated or "pincer" interaction where two N-H groups from one guanidinium cation donate to two different oxygen atoms of a single sulfate anion. nih.gov The presence of the additional O-H donor on the 2-hydroxyguanidinium cation would further strengthen and direct this network, potentially leading to unique packing arrangements not seen in simple guanidinium sulfate. rsc.org

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Charge-Assisted H-Bond Guanidinium N-HSulfate O2.8 - 3.1Primary structure-directing force. at.ua
Standard H-Bond Guanidinium O-HSulfate O~2.7 - 3.0Adds specificity to the network.
Ion-Pairing [C(NH₂)₂NOH]⁺SO₄²⁻N/AStrong electrostatic attraction.

Advanced Applications and Roles of 2 Hydroxyguanidine;sulfate and Its Derivatives in Chemical Research

Utilization in Heterocyclic Synthesis

The dense arrangement of nitrogen atoms and the additional functionality provided by the hydroxyl group make 2-hydroxyguanidine derivatives powerful tools in the construction of nitrogen-containing heterocyclic compounds. These heterocycles are foundational scaffolds in medicinal chemistry and drug discovery.

While direct examples using 2-hydroxyguanidine;sulfate (B86663) are not extensively documented, protected derivatives such as 2-benzyloxyguanidine serve as effective precursors for building fused heterocyclic systems. The benzyloxy group acts as a protecting group for the hydroxyl functionality, allowing the guanidine (B92328) core to undergo various cyclization reactions. Subsequent deprotection via methods like catalytic hydrogenation or treatment with boron tribromide reveals the N-hydroxyguanidine moiety within the final fused structure. acs.org

One notable synthetic route involves the reaction of 1-chloroacetyl-2-benzyloxyguanidine, which upon treatment with boron tribromide, undergoes a unique mode of cyclization to yield a fused oxadiazine system: 3-amino-1,2,4-oxadiazine-5-one dihydrobromide. acs.org This transformation highlights the utility of the hydroxyguanidine framework in constructing more complex, fused ring structures through intramolecular cyclization pathways.

The versatility of 2-hydroxyguanidine derivatives is particularly evident in their role as precursors to a wide array of monocyclic nitrogen-containing heterocycles. Research into the annulation chemistry of 2-benzyloxyguanidine has demonstrated several synthetic pathways to novel heterocyclic systems. acs.org

For instance, reaction with chloroacetyl chloride followed by ring closure and debenzylation yields 2-amino-1-hydroxy-4-oxo-2-imidazoline. A similar N-hydroxy imidazoline (B1206853) can be achieved by reacting 2-benzyloxyguanidine with maleic anhydride. acs.org Furthermore, reaction with methyl propiolate leads to the formation of a pyrimidone ring system, specifically 2-amino-1-hydroxy-4-pyrimidone hydrobromide, after debenzylation. acs.org These reactions showcase the ability of the hydroxyguanidine unit to act as a key building block, providing the necessary nitrogen atoms for the heterocyclic core.

Table 1: Heterocycles Synthesized from 2-Benzyloxyguanidine
ReactantKey IntermediateFinal Heterocyclic ProductRing System
Chloroacetyl chloride1-Chloroacetyl-2-benzyloxyguanidine2-Amino-1-hydroxy-4-oxo-2-imidazolineImidazoline
Maleic anhydrideN/A2-Amino-1-hydroxy-4-oxo-2-imidazoline-5-ethanoic acidImidazoline
Methyl propiolateN/A2-Amino-1-hydroxy-4-pyrimidone hydrobromidePyrimidone
Chloroacetyl chloride (with BBr₃ debenzylation)1-Chloroacetyl-2-benzyloxyguanidine3-Amino-1,2,4-oxadiazine-5-one dihydrobromideOxadiazine (Fused)

Role in Materials Science and Advanced Polymer Chemistry

The application of 2-hydroxyguanidine;sulfate in materials science and polymer chemistry is an emerging and less documented field compared to its use in heterocyclic synthesis. However, the inherent functionalities of the molecule suggest potential roles based on the established chemistry of related compounds.

The use of 2-hydroxyguanidine specifically as a monomer or intermediate in polymer synthesis is not widely reported in scientific literature. Research in polymeric materials has, however, extensively utilized the guanidine moiety to create functional polymers. Polyguanidines are typically synthesized via polycondensation of guanidine or its salts with diamines or other linkers. These materials are known for their applications as biocides and disinfectants.

Theoretically, the 2-hydroxyguanidine molecule offers multiple reactive sites—the amino groups and the hydroxyl group—that could participate in polymerization reactions. For instance, it could potentially be incorporated into polyesters or polyurethanes through its hydroxyl group, or into polyamides via its amino functionalities. The presence of the additional hydroxyl group could also be used to introduce specific properties, such as increased hydrophilicity or sites for post-polymerization modification, into the resulting polymer chain.

The synthesis of functional dyes and fluorescent probes from 2-hydroxyguanidine is not a well-established application. The core structure of 2-hydroxyguanidine itself lacks the extended π-conjugated system necessary for a molecule to function as a chromophore (dye) or fluorophore. These properties typically arise from large, planar aromatic or heterocyclic systems with alternating single and double bonds.

However, 2-hydroxyguanidine could serve as a reactive building block for incorporation into a larger dye structure. The amino and hydroxyl groups can act as auxochromes—groups that modify the light-absorbing properties of a chromophore. For example, it could be used as a coupling component in the synthesis of azo dyes or as a side group on a larger fluorescent scaffold. Its metal-coordinating ability also suggests a potential, though unexplored, role in the design of chemosensors, where a change in fluorescence or color occurs upon binding to a metal ion.

Coordination Chemistry of Hydroxyguanidine Ligands

The guanidine group is a versatile ligand in coordination chemistry, capable of stabilizing a wide range of metal ions from across the periodic table. nih.gov The coordination chemistry of neutral guanidine derivatives is dominated by their behavior as monodentate ligands, where they bind to a metal center through the lone pair of electrons on the sp²-hybridized imine nitrogen atom. acs.org

In the case of 2-hydroxyguanidine, this monodentate coordination is also expected. The molecule would bind to metal ions like cobalt, platinum, or technetium through the imine nitrogen, leaving the hydroxyl and amino groups unbound. acs.org

However, the presence of the N-hydroxy group introduces the intriguing possibility of bidentate coordination. Upon deprotonation of the hydroxyl group, the resulting hydroxyguanidinate anion could act as a bidentate N,O-chelating ligand. This chelation would involve both the imine nitrogen and the oxygen atom, forming a stable five-membered ring with the metal center. This type of chelation is a key principle in chelation therapy, where ligands are designed to selectively bind and remove excess or toxic metal ions from the body. rsc.orgwebmd.com While the specific use of 2-hydroxyguanidine in this capacity is not extensively detailed, the structural motif is analogous to other well-studied N,O-chelators like hydroxypyridinones. nih.gov The ability of guanidinato ligands to act as flexible and strong donors suggests that hydroxyguanidinates could form stable complexes with a variety of hard metal ions. nih.govpsu.edu

Table 2: Examples of Metal Complexes with Neutral Guanidine Ligands
Metal CenterComplex GeometryGuanidine Binding ModeKey Bond Length (M-N)
Technetium(V)Square PyramidalMonodentate (via imine N)~2.13 Å
Platinum(II)Square PlanarMonodentate (via imine N)Not specified
Cobalt(II)TetrahedralMonodentate (via imine N)~2.01 Å

Data derived from studies on substituted guanidine ligands. acs.org

Synthesis of Metal Complexes with Hydroxyguanidine and Related Ligands

The synthesis of metal complexes involving guanidine-type ligands is a well-established field, with a variety of synthetic strategies employed to coordinate these ligands to different metal centers. While specific examples involving 2-hydroxyguanidine are less common in the literature, the general principles of synthesis for guanidine and its derivatives can be applied. These methods typically involve the reaction of a metal salt with the neutral or deprotonated guanidine ligand in a suitable solvent. encyclopedia.pubresearchgate.netresearchgate.net

The choice of metal precursor, ligand, and reaction conditions plays a crucial role in determining the structure and properties of the resulting complex. For instance, the reaction of a metal chloride with a neutral guanidine ligand can lead to the formation of a coordination complex where the guanidine acts as a neutral donor. at.ua Alternatively, deprotonation of the guanidine ligand prior to or during the reaction can result in the formation of a guanidinate complex, where the ligand is anionic. encyclopedia.pub

The synthesis of novel metal(II) complexes with ligands structurally related to hydroxyguanidine, such as those derived from 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide, has been reported. These syntheses typically involve refluxing the ligand with a metal salt in an appropriate solvent to yield the desired complexes. nih.gov Similarly, Schiff base ligands derived from quinoline-3-carbohydrazide (B3054276) have been used to synthesize a range of metal complexes. mdpi.com

Table 1: Examples of Metal Complexes with Guanidine-Related Ligands

Metal Ion Ligand Type General Synthetic Approach Reference
Various Transition Metals Neutral Guanidines Reaction of metal salt with neutral ligand researchgate.net
Main Group and Transition Metals Guanidinates (anionic) Reaction of metal salt with deprotonated ligand encyclopedia.pub
Metal(II) ions 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide Refluxing ligand with metal salt in ethanol nih.gov
Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) Schiff bases from quinoline-3-carbohydrazide Refluxing ligand with metal chloride in methanol (B129727)/ethanol mdpi.com

Investigation of Coordination Modes and Structural Properties of Complexes

Guanidines and their derivatives are known to exhibit a variety of coordination modes, a characteristic that contributes to the diverse structural chemistry of their metal complexes. researchgate.net As neutral ligands, they typically coordinate to a metal center in a monodentate fashion through the imine nitrogen atom. at.ua This mode of coordination is common for simple substituted guanidines that lack other donor atoms. at.ua

In its deprotonated form, the guanidinate ligand is a versatile bidentate chelating or bridging ligand. The delocalization of the negative charge across the N-C-N framework of the guanidinate moiety leads to the formation of stable four-membered chelate rings with metal ions. encyclopedia.pub

The structural properties of these complexes are influenced by several factors, including the nature of the metal ion, the substituents on the guanidine ligand, and the presence of other ligands in the coordination sphere. For example, bulky substituents on the guanidine ligand can influence the coordination geometry around the metal center. encyclopedia.pub The coordination of guanidine ligands can lead to various geometries, including tetrahedral and octahedral arrangements. nih.gov

Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction, are crucial tools for elucidating the coordination modes and structural properties of these complexes. nih.govnih.gov

Ligand Reactivity and Metal-Promoted Transformations in Coordination Compounds

The reactivity of coordinated guanidine ligands can be significantly different from that of the free ligand. The metal center can act as a Lewis acid, polarizing the ligand and making it more susceptible to nucleophilic or electrophilic attack. This metal-promoted reactivity can be harnessed to achieve transformations that are not possible with the uncoordinated ligand.

While specific studies on the metal-promoted transformations of 2-hydroxyguanidine are not widely reported, the reactivity of related coordinated ligands provides insight into potential transformations. For instance, the reactivity of 1-amino-2-nitroguanidine (ANQ) is influenced by the coordination to a metal center, which can facilitate reactions such as condensation and cyclization. nih.gov The electron density of the amino and nitro groups in ANQ makes it a good ligand for coordination reactions, and its reactivity can be tuned by the metal center. nih.gov

The coordination of a ligand to a metal can alter its electronic properties, which in turn affects its reactivity. For example, the delocalization of charge within the guanidine unit upon coordination is a key factor in the stability and reactivity of the resulting complexes. researchgate.net

Application as Research Reagents and Probes

Beyond their role in coordination chemistry, 2-hydroxyguanidine and its derivatives serve as important reagents and precursors in the synthesis of complex molecules and radiolabeled probes for research imaging.

Reagents for Electrophilic Amination in Complex Molecule Synthesis

Hydroxylamine (B1172632) derivatives, which are structurally related to 2-hydroxyguanidine, are effective reagents for electrophilic amination. researchgate.net These reagents can deliver an amino group to a nucleophilic carbon, a key transformation in the synthesis of many nitrogen-containing compounds. The use of hydroxylamine-derived reagents has seen a resurgence in recent years for the synthesis of unprotected amino functionalities. rsc.org

Electrophilic amination reactions can be catalyzed by transition metals, such as copper, or proceed under uncatalyzed conditions. wiley-vch.de In catalyzed reactions, the transition metal can activate the aminating reagent, facilitating the carbon-nitrogen bond formation. wiley-vch.de A variety of hydroxylamine-based electrophilic aminating reagents have been developed, each with its own reactivity profile and substrate scope. scispace.com These reagents offer a direct route to amines, often avoiding the need for protecting groups that are common in other amination strategies. rsc.org

Table 2: Examples of Hydroxylamine-Derived Electrophilic Aminating Reagents

Reagent Type Description Application Reference
O-Sulfonyloximes Used in Cu-catalyzed electrophilic amination of Grignard reagents. Synthesis of imines, which are then hydrolyzed to amines. wiley-vch.de
O-Acyl Hydroxylamines Employed in Cu-catalyzed electrophilic amination of diorganozinc reagents. Synthesis of tertiary amines. wiley-vch.de
N-H Oxaziridines Used for the electrophilic amination of arylcuprates. Synthesis of primary and secondary amines. wiley-vch.de
O-Pivaloylated Hydroxylammonium Reagents (e.g., PONT) Used for the introduction of unprotected amino groups. Aminochlorination of alkenes. rsc.org

Precursors for Radiolabeled Probes utilized in Research Imaging (e.g., 16α-[¹⁸F]Fluoroestradiol)

While this compound is not the commonly cited precursor for the synthesis of the important PET imaging agent 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES), the synthesis of this radiolabeled probe provides a key example of the preparation of radiopharmaceuticals. The established and optimized synthesis of [¹⁸F]FES typically utilizes 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol (MMSE) as the precursor. nih.govnih.gov

The synthesis is a two-step process involving the nucleophilic incorporation of the [¹⁸F]fluoride ion into the MMSE precursor, followed by acid hydrolysis to remove the protecting group and yield [¹⁸F]FES. nih.gov The efficiency of this process has been significantly improved through the use of microwave heating, which accelerates both the fluorination and hydrolysis steps. nih.gov

Table 3: Key Steps in the Synthesis of 16α-[¹⁸F]Fluoroestradiol

Step Reagents and Conditions Purpose Reference
[¹⁸F]Fluoride Activation [¹⁸F]Fluoride, Kryptofix 2.2.2 (K222), K₂CO₃, acetonitrile (B52724) To prepare the [¹⁸F]fluoride for nucleophilic attack. nih.govnih.gov
Nucleophilic Fluorination MMSE precursor in acetonitrile, heat (conventional or microwave) Incorporation of the ¹⁸F label onto the steroid backbone. nih.gov
Acid Hydrolysis HCl or H₂SO₄, heat (conventional or microwave) Removal of the methoxymethyl (MOM) protecting group. nih.gov

The optimization of this radiosynthesis is crucial for obtaining high radiochemical yields and specific activity, which are critical for the quality of the resulting PET images.

Future Research Directions and Emerging Paradigms in Hydroxyguanidine Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 2-Hydroxyguanidine;sulfate (B86663) and its derivatives is a cornerstone of its study and application. Future efforts will be directed towards creating more efficient, sustainable, and precise synthetic methods.

The principles of green chemistry are increasingly influencing the design of synthetic routes. For hydroxyguanidines, this translates to a focus on sustainability and atom economy—maximizing the incorporation of all starting materials into the final product. thieme-connect.dersc.org Future research is expected to move beyond traditional methods towards more environmentally benign processes.

One promising avenue is the use of eco-friendly catalysts and solvents. For instance, iron(III) sulfate has been demonstrated as an effective catalyst for the rearrangement of 2-alkyl-3-aryloxaziridines to N-alkylbenzamides in water, a green and atom-economical approach. rsc.org Similar strategies could be adapted for the synthesis of 2-Hydroxyguanidine;sulfate, minimizing waste and avoiding hazardous reagents. The development of one-pot procedures, where primary amines are converted directly to protected NG-hydroxyguanidines, represents another step towards efficiency and sustainability. organic-chemistry.org

Future methodologies will likely explore:

Biocatalysis: Employing enzymes to catalyze the formation of the hydroxyguanidine moiety with high specificity and under mild conditions.

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability. thieme-connect.de

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

The table below outlines key green chemistry metrics that will guide the development of new synthetic protocols.

MetricDescriptionFuture Goal for Hydroxyguanidine Synthesis
Atom Economy The measure of the efficiency of a reaction in converting reactants to products.Strive for 100% atom economy by designing addition and rearrangement reactions. rsc.org
E-Factor The ratio of the mass of waste to the mass of the desired product.Minimize the E-factor by reducing byproducts and solvent waste. rsc.org
Reaction Mass Efficiency The percentage of the mass of the reactants that ends up in the product.Maximize by using stoichiometric amounts of reagents or catalytic processes. rsc.org
Solvent Selection The environmental impact of the solvent used in the reaction.Prioritize water or other benign solvents; explore solvent-free conditions. rsc.org

As the therapeutic and industrial applications of hydroxyguanidine derivatives expand, the need for precise control over their three-dimensional structure becomes critical. nih.govacs.org Future synthetic strategies must therefore address the challenges of chemo-, regio-, and stereoselectivity. mdpi.comrsc.org

Chemoselectivity: Involves selectively reacting one functional group in the presence of others. For multifunctional hydroxyguanidines, this is crucial for building complex molecules without the need for extensive protecting group strategies.

Regioselectivity: Pertains to controlling the position at which a reaction occurs. The synthesis of novel heterocyclic systems containing the N-hydroxyguanidine moiety, such as N-hydroxy imidazolines and pyrimidones, has demonstrated the importance and feasibility of regiocontrolled cyclization reactions. bath.ac.uk

Stereoselectivity: Focuses on controlling the spatial arrangement of atoms. The development of chiral catalysts and auxiliaries will be essential for producing enantiomerically pure hydroxyguanidine derivatives, which is often a requirement for pharmaceutical applications. mdpi.commdpi.com

Advanced synthetic methods such as asymmetric catalysis, multicomponent reactions, and cycloaddition strategies will be instrumental in achieving these goals. rsc.orgmdpi.comresearchgate.net For example, the 1,3-dipolar cycloaddition of nitrones to unsaturated systems offers a powerful tool for creating complex isoxazolidines with high selectivity, a strategy that could be adapted for hydroxyguanidine chemistry. rsc.org

Exploration of Undiscovered Reactivity Pathways

While the fundamental reactivity of hydroxyguanidines is partially understood, particularly their role as intermediates in nitric oxide synthesis, a vast landscape of unexplored chemical transformations remains. nih.govnih.gov

The redox chemistry of hydroxyguanidines is central to their biological activity. nih.gov The oxidation of N-hydroxyguanidine compounds can lead to the formation of important signaling molecules like nitric oxide (NO) and nitroxyl (B88944) (HNO). nih.gov However, the precise mechanisms, intermediates, and factors controlling the product distribution are not fully elucidated.

Future research will leverage a combination of experimental and theoretical approaches to gain deeper mechanistic insights. Key areas of investigation include:

Electrochemical Studies: Cyclic voltammetry and other electrochemical techniques can be used to determine redox potentials and probe the electron transfer mechanisms of this compound and its derivatives. dntb.gov.ua

Spectroscopic Interrogation: Time-resolved spectroscopy can be employed to detect and characterize transient intermediates, such as the proposed iminoxyl radical, formed during oxidation. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be vital for mapping reaction pathways, calculating activation energies, and understanding the electronic structure of reactive intermediates.

Studies using model systems, such as heme peroxidases, have provided valuable insights into how hydroxyguanidines are oxidized in biological contexts. nih.govgoodinlab.comresearchgate.net It has been proposed that one-electron oxidation of N-hydroxyguanidine by ferryl heme intermediates is a key step. nih.govresearchgate.net Further investigations are needed to understand how the protein environment and the structure of the hydroxyguanidine substrate influence these reactions.

The table below summarizes the products observed from the oxidation of N-hydroxyguanidine compounds by different oxidizing agents. nih.govnih.gov

Oxidizing AgentMajor ProductsProposed Intermediate
Lead tetra-acetate (Pb(OAc)₄)Nitric Oxide (NO)Not specified
Potassium ferricyanide (B76249)/Hydrogen peroxideNitric Oxide (NO)Not specified
Lead oxide (PbO₂)Nitrous Oxide (N₂O)Nitroxyl (HNO)
Silver carbonate (Ag₂CO₃)Nitrous Oxide (N₂O)Nitroxyl (HNO)
Heme Peroxidase (in pterin-free state model)Urea (B33335), HNONot specified

Beyond their established redox chemistry, hydroxyguanidines may participate in a range of unconventional transformations. The guanidine (B92328) group is known to be a powerful hydrogen-bond donor and a strong organic base, properties that can be exploited in catalysis. documentsdelivered.com The conjugate acid, the guanidinium (B1211019) ion, can act as a bifunctional catalyst, activating both a nucleophile and an electrophile simultaneously. documentsdelivered.com

Future work should explore the potential of this compound and its derivatives as catalysts or ligands in organic synthesis. The unique electronic properties conferred by the N-hydroxy group could lead to novel catalytic cycles and reactivity not observed with simple guanidines. Research could focus on:

Organocatalysis: Designing chiral hydroxyguanidine derivatives to catalyze asymmetric reactions.

Coordination Chemistry: Using hydroxyguanidines as ligands for transition metals to create catalysts for reactions like cross-coupling, oxidation, or reduction.

Photocatalysis: Investigating the behavior of hydroxyguanidines under photochemical conditions to uncover new reaction pathways. rsc.org

The reaction of N-hydroxyguanidine within an engineered heme peroxidase cavity to model nitric oxide synthase provides a clear example of a catalytic cycle where the hydroxyguanidine is the substrate. nih.govgoodinlab.com Future studies could aim to design synthetic catalysts that mimic this reactivity, enabling the controlled generation of NO or other reactive nitrogen species from hydroxyguanidine precursors.

Advanced Characterization Techniques

A thorough understanding of the structure, dynamics, and properties of this compound and its derivatives is contingent upon the application of advanced analytical methods. researchgate.netmdpi.com While standard techniques provide basic structural information, a deeper level of characterization is required to rationalize reactivity and guide the design of new compounds.

Future research will increasingly rely on a multi-technique approach to probe these molecules from different perspectives. mdpi.com

TechniqueInformation ProvidedApplication to Hydroxyguanidine Research
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, connectivity, conformation, and dynamics in solution and solid state. nih.govElucidating the precise structure of complex derivatives; studying tautomeric equilibria; monitoring reaction kinetics and identifying intermediates. Advanced 2D-NMR techniques can reveal through-bond and through-space correlations. nih.gov
Mass Spectrometry (MS) Precise molecular weight, elemental composition, and fragmentation patterns.Confirming the identity of synthetic products; identifying metabolites and reaction byproducts; high-resolution MS for unambiguous formula determination.
X-ray Crystallography Unambiguous determination of the three-dimensional structure in the solid state, including bond lengths and angles.Providing definitive proof of stereochemistry for chiral derivatives; understanding intermolecular interactions like hydrogen bonding in the crystal lattice.
Vibrational Spectroscopy (IR, Raman) Information about functional groups and molecular vibrations. nih.govConfirming the presence of the hydroxyguanidine moiety; studying hydrogen bonding. Resonance Raman has been used to study the interaction of N-hydroxyguanidines with heme centers. nih.gov
Electron Paramagnetic Resonance (EPR) Detection and characterization of paramagnetic species (e.g., radicals, transition metal complexes). nih.govStudying radical intermediates in oxidation/reduction reactions; characterizing the electronic environment of metal ions in hydroxyguanidine-metal complexes. EPR has been crucial in studying N-hydroxyguanidine binding to iron(III) centers. nih.gov
Scanning Probe Microscopy (AFM, STM) High-resolution surface imaging and measurement of physical properties at the nanoscale. mdpi.comVisualizing self-assembled monolayers or nanostructures of hydroxyguanidine derivatives on surfaces.

Spectroscopic studies have already been instrumental in characterizing the interaction of N-hydroxyguanidines with heme models, revealing that they can act as strong ligands for iron(III) porphyrins, binding via the oxygen atom. nih.gov The combination of UV-visible absorption, EPR, and resonance Raman spectroscopy provided detailed information on the electronic and coordination structure of these complexes. nih.gov Future work will undoubtedly apply these and other advanced techniques to unravel the complexities of hydroxyguanidine chemistry.

Integration of Hyphenated Analytical Methods for Real-Time Reaction Monitoring

The study of reaction kinetics and mechanisms in hydroxyguanidine chemistry is set to be transformed by the adoption of hyphenated analytical methods for real-time monitoring. Techniques such as liquid chromatography-mass spectrometry (LC-MS) allow for the sensitive and selective quantification of guanidino compounds in complex matrices, including environmental and biological samples. nih.gov The development of rapid analysis methods, for instance using an Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer, enables the direct analysis of reaction mixtures with minimal to no sample preparation. waters.com This approach can provide structural information on starting materials, intermediates, and products in under a minute, dramatically enhancing the efficiency of reaction optimization and mechanistic studies. waters.com

Further advancements are expected from the integration of techniques like in situ Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can track the real-time changes in the concentrations of reactants, intermediates, and products, offering a dynamic view of the reaction progress. For example, in situ FT-IR has been used to identify significant intermediates in guanidine-catalyzed reactions, while NMR has been employed to monitor reaction kinetics. whiterose.ac.uk The application of these real-time monitoring techniques to the synthesis and reactions of this compound will be crucial for understanding reaction pathways, identifying transient species, and optimizing reaction conditions for higher yields and selectivity.

Analytical TechniqueApplication in Reaction MonitoringPotential Insights for Hydroxyguanidine Chemistry
LC-MS Quantification of reactants and productsAccurate yield determination, impurity profiling
ASAP-MS Rapid, direct analysis of reaction mixturesHigh-throughput screening of reaction conditions
In Situ FT-IR Real-time tracking of functional group changesIdentification of key reaction intermediates
In Situ NMR Kinetic analysis of reaction progressElucidation of reaction mechanisms and rate laws

In Situ Spectroscopic Studies of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are critical for a deep understanding of reaction mechanisms. In guanidine chemistry, carbodiimides have been proposed as key intermediates in certain synthetic routes, though their high reactivity often prevents isolation. rsc.org In situ spectroscopic techniques are paramount in detecting such elusive species. For instance, in situ IR spectroscopy has provided evidence for carbodiimide (B86325) intermediates in thermal guanidine metathesis reactions. wwu.edu

For hydroxyguanidines, techniques like exchange NMR spectroscopy could be particularly powerful. This method has been successfully used to detect and characterize low-abundance, rapidly equilibrating intermediates in other areas of organic chemistry, such as glycosylation reactions. nih.gov By studying the chemical exchange between a stable, observable species and a transient intermediate, structural information about the latter can be inferred. nih.gov Applying such advanced NMR techniques to reactions involving this compound could reveal the presence and structure of short-lived, highly reactive species that dictate the reaction's outcome, providing unprecedented insight into its chemical behavior.

Bio-Inspired and Supramolecular Chemistry of Hydroxyguanidines

Mimicking Natural Biotransformations Involving Guanidine Scaffolds

Nature extensively utilizes the guanidine group, most notably in the amino acid arginine, for a wide range of biological functions, including molecular recognition and catalysis. mdpi.com The pentein superfamily of enzymes, for example, catalyzes diverse reactions on guanidine substrates, such as hydrolysis and amidine transfer, via a common covalent thiouronium intermediate. nih.gov This provides a rich blueprint for designing bio-inspired catalysts. Researchers have developed amino acyl-guanidine organocatalysts inspired by the binding and stabilizing role of arginine residues in natural aldolase (B8822740) enzymes. mdpi.com These synthetic catalysts have shown success in promoting asymmetric aldol (B89426) reactions, demonstrating the potential of mimicking enzymatic strategies. mdpi.com

Future research in hydroxyguanidine chemistry will likely involve the design of catalysts that mimic the active sites of enzymes involved in guanidine metabolism. By incorporating hydroxyguanidine moieties into scaffolds that replicate the microenvironment of an enzyme's active site, it may be possible to develop highly selective and efficient catalysts for a variety of chemical transformations. This approach could lead to novel synthetic methodologies that operate under mild conditions with high stereoselectivity, mirroring the efficiency of natural biological processes.

Design of Supramolecular Assemblies and Functional Materials Incorporating Hydroxyguanidine Moieties

The guanidinium group is an excellent building block for supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. This property has been exploited to create a variety of functional materials. For instance, guanidinium-functionalized polymers have been synthesized and shown to have applications as antibacterial agents, where the amphiphilic balance of the polymer can be tuned to optimize activity. researchgate.netnih.gov Similarly, polyguanamine derivatives, rich in amino groups, can form supramolecular assemblies through multiple hydrogen bonds, resulting in materials with excellent mechanical strength. nih.gov These materials have also demonstrated the ability to form organized layered structures capable of scavenging metal ions. nih.gov

The incorporation of the hydroxyguanidine moiety into such supramolecular structures is a promising area for future research. The additional hydroxyl group could introduce new hydrogen bonding capabilities and potentially alter the electronic properties of the guanidinium group, leading to materials with novel functions. These could include new catalysts, sensors, or materials for environmental remediation. The ability of the guanidine group to act as a dynamic covalent functional group also opens avenues for the creation of adaptable and responsive polymeric materials. digitellinc.com

Theoretical Advancements in Predictive Modeling

Enhanced Computational Models for Complex Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and predicting the reactivity of guanidine-containing compounds. DFT studies have been used to elucidate the pathways of guanidine-catalyzed reactions, rationalize stereochemical outcomes, and understand the role of the catalyst in lowering activation energy barriers. rsc.orgrsc.org For aminoguanidine, DFT calculations have detailed the multi-step mechanism of its reaction with reactive carbonyl species. nih.gov

The future of this field lies in the development of more sophisticated and predictive computational models. By combining quantum mechanical descriptors with machine learning algorithms, it is becoming possible to predict the regioselectivity of reactions with high accuracy from simple structural inputs. rsc.orgresearchgate.net Such models can be trained on large datasets of known reactions to learn the complex relationships between a molecule's structure and its reactivity. rsc.org

Application of Machine Learning in Accelerating Guanidine Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of medicinal chemistry, and the study of guanidine compounds is no exception. nih.govnih.gov These computational tools offer the potential to dramatically speed up the discovery and development of novel hydroxyguanidine-based therapeutics by efficiently navigating the vast chemical space and predicting molecular properties with increasing accuracy. nih.govnih.gov

Machine learning algorithms, a subset of AI, are designed to learn from existing data to make predictions or decisions without being explicitly programmed for the task. nih.gov In the context of guanidine chemistry, ML models can be trained on large datasets of known guanidine derivatives to identify complex patterns and relationships between their chemical structures and biological activities. nih.gov This approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. nih.gov

One of the primary applications of machine learning in this area is the development of predictive models for various molecular properties. By analyzing extensive datasets, ML algorithms can forecast the physicochemical properties, bioactivity, and potential toxicity of novel hydroxyguanidine compounds. nih.gov This allows researchers to prioritize the synthesis and testing of candidates with the most promising profiles, thereby streamlining the drug discovery pipeline. For instance, ML can be employed to predict the binding affinity of guanidine derivatives to specific biological targets, such as enzymes or receptors, which is a critical step in identifying potential drug candidates. atomwise.com

Furthermore, machine learning facilitates the design of new molecules with desired characteristics through a process known as de novo drug design. Generative models can be trained to create novel chemical structures that are likely to possess specific therapeutic effects. This approach has the potential to uncover innovative hydroxyguanidine scaffolds that may not be discovered through conventional methods. The use of quantitative structure-activity relationship (QSAR) models, a long-standing application of statistical modeling in chemistry, is also being enhanced by modern machine learning techniques to build more accurate predictive models. acs.org

The success of any machine learning application heavily relies on the availability of large, high-quality datasets. In guanidine chemistry, this necessitates the compilation of comprehensive databases containing information on the synthesis, chemical properties, and biological activities of a wide range of guanidine-containing molecules. The development of high-throughput experimental techniques is crucial for generating the necessary data to train robust and reliable ML models. leeds.ac.uk

The synergy between computational chemistry and machine learning is another promising avenue. Computational methods can generate vast amounts of data on molecular properties, which can then be used to train machine learning models. nih.gov This combined approach can provide deeper insights into the mechanisms of action of hydroxyguanidine compounds and guide the design of more effective therapeutics. nih.gov

Interactive Data Table: Machine Learning Applications in Chemical Research

ML Application Description Potential Impact on Guanidine Chemistry Key Requirements
Property Prediction Using algorithms to predict physicochemical properties, bioactivity, and toxicity.Faster screening of virtual libraries of hydroxyguanidine derivatives.Large, curated datasets of known guanidine compounds.
De Novo Design Generative models create novel molecular structures with desired properties.Discovery of novel hydroxyguanidine scaffolds with improved therapeutic profiles.Validated generative models and high-quality training data.
QSAR Modeling Developing models that correlate chemical structure with biological activity.Enhanced understanding of structure-activity relationships for targeted drug design.Diverse set of compounds with measured biological activity.
Reaction Optimization Predicting optimal conditions for chemical syntheses.More efficient and sustainable synthesis of 2-Hydroxyguanidine and its derivatives.Detailed experimental data on reaction outcomes under various conditions.

Q & A

Q. What mechanistic insights can be derived from studying the redox behavior of 2-Hydroxyguanidine sulfate in catalytic systems?

  • Methodological Answer: Use cyclic voltammetry to map redox potentials and identify intermediates. Pair with computational modeling (DFT) to predict reaction pathways. Address contradictions in existing data by comparing with guanidine derivatives (e.g., hydroxyurea) and sulfate radical-based oxidation mechanisms . Validate hypotheses through controlled kinetic studies .

Q. How can researchers resolve discrepancies in reported biological activity data for 2-Hydroxyguanidine sulfate across different cell lines?

  • Methodological Answer: Perform meta-analysis of existing studies to identify confounding variables (e.g., cell culture conditions, assay sensitivity). Replicate experiments using standardized protocols, including positive/negative controls. Apply statistical tools (ANOVA, PCA) to isolate variables contributing to data variability . Reference ethical guidelines for in vitro studies to ensure reproducibility .

Q. What strategies are critical for assessing the environmental fate of 2-Hydroxyguanidine sulfate in aqueous ecosystems?

  • Methodological Answer: Design microcosm experiments to track degradation pathways (e.g., photolysis, microbial action). Use LC-MS/MS to quantify residual compounds and transformation products. Compare with sulfate radical-based advanced oxidation processes (SR-AOPs) to evaluate persistence . Publish raw datasets in open-access repositories to facilitate interdisciplinary collaboration .

Data Analysis & Reporting

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for 2-Hydroxyguanidine sulfate across different solvents?

  • Methodological Answer: Systematically document solvent effects (polarity, hydrogen bonding) and calibrate instruments using reference standards. Use principal component analysis (PCA) to cluster solvent-specific spectral patterns. Disclose solvent purity and preparation details in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.